molecular formula C13H23NO6 B190288 Boc-D-asp(otbu)-OH CAS No. 155542-33-9

Boc-D-asp(otbu)-OH

Cat. No.: B190288
CAS No.: 155542-33-9
M. Wt: 289.32 g/mol
InChI Key: PHJDCONJXLIIPW-MRVPVSSYSA-N
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Description

Boc-D-aspartic acid 1-tert-butyl ester: is a chemical compound with the molecular formula C13H23NO6 . It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by its white or almost white crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Boc-D-aspartic acid 1-tert-butyl ester typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally synthesized in laboratories for research purposes. The process involves standard organic synthesis techniques and purification methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Boc-D-aspartic acid 1-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Basic Conditions: Sodium hydroxide or other bases can be used to deprotect the tert-butyl ester group.

Major Products:

Scientific Research Applications

Chemistry: Boc-D-aspartic acid 1-tert-butyl ester is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group, allowing for selective reactions at other functional sites .

Biology and Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It helps in the synthesis of peptides that can be used to study biological processes and develop new treatments .

Industry: In the pharmaceutical industry, Boc-D-aspartic acid 1-tert-butyl ester is used in the production of peptide drugs. It is also used in the synthesis of complex organic molecules for research and development purposes .

Mechanism of Action

Mechanism: The primary function of Boc-D-aspartic acid 1-tert-butyl ester is to protect the amino group during chemical reactions. The Boc group prevents unwanted reactions at the amino site, allowing for selective modification of other functional groups .

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways as it is primarily used as a reagent in chemical synthesis. the peptides and proteins synthesized using this compound can have various biological targets and pathways depending on their sequence and structure .

Comparison with Similar Compounds

Uniqueness: Boc-D-aspartic acid 1-tert-butyl ester is unique due to its specific use in protecting the amino group of D-aspartic acid. This allows for the selective synthesis of peptides containing D-amino acids, which can have different biological properties compared to their L-counterparts .

Properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJDCONJXLIIPW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144145
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155542-33-9
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155542-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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